molecular formula C18H13F3O B15394012 2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene CAS No. 194874-03-8

2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene

Cat. No.: B15394012
CAS No.: 194874-03-8
M. Wt: 302.3 g/mol
InChI Key: LKJUXTGDKQKWER-UHFFFAOYSA-N
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Description

2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene (CAS RN: 194874-03-8) is an organic compound with the molecular formula C18H13F3O and a molecular weight of 302.29 g/mol . It is supplied as a yellow to white solid with a melting point range of 103 to 107 °C . The compound is predicted to have a boiling point of approximately 394.2 °C at 760 Torr and a density of 1.227 g/cm³ at 20 °C . It should be stored sealed in a dry environment at room temperature . This compound belongs to a class of naphthalene derivatives that are of significant interest in medicinal chemistry and materials science. Specifically, its structural motif, featuring a methoxynaphthalene core linked to a phenyl ring substituted with a trifluoromethyl group, is associated with potential bioactive properties. Research on analogous hydroxynaphthalenecarboxanilides has demonstrated that the presence of a trifluoromethyl group in the meta-position of a pendant phenyl ring can be a critical structural feature for enhancing antimicrobial activity . Such compounds have shown promising, broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as mycobacteria, functioning as potential multitarget agents . The trifluoromethyl group is known to influence the compound's lipophilicity and electron-accepting characteristics, which can be crucial for its interaction with biological targets and overall efficacy . Consequently, this chemical scaffold is a valuable building block for researchers developing new anti-infective agents to address the growing problem of antimicrobial resistance. FOR RESEARCH USE ONLY (RUO). This product is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local, national, and international regulations.

Properties

CAS No.

194874-03-8

Molecular Formula

C18H13F3O

Molecular Weight

302.3 g/mol

IUPAC Name

2-methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C18H13F3O/c1-22-17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(10-12)18(19,20)21/h2-11H,1H3

InChI Key

LKJUXTGDKQKWER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Biological Activity

2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene is a compound that belongs to the naphthalene family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone with a methoxy group and a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances lipophilicity, potentially improving cellular penetration and interaction with biological targets.

Anticancer Properties

Research has shown that naphthalene derivatives exhibit significant anticancer activity. For example, a study on naphthalene-substituted compounds found that certain derivatives could induce apoptosis in cancer cell lines like MDA-MB-231. Specifically, compounds with similar structural motifs to this compound demonstrated cytotoxic effects by arresting the cell cycle and inducing programmed cell death .

Anti-inflammatory Effects

Naphthalene derivatives are also noted for their anti-inflammatory properties. The presence of the methoxy and trifluoromethyl groups can influence the compound's interaction with inflammatory pathways, potentially offering therapeutic benefits in treating conditions characterized by chronic inflammation.

Enzyme Inhibition

The mechanism of action for this compound may involve inhibition of specific enzymes. The trifluoromethyl group enhances the compound's ability to interact with enzymes or receptors, leading to inhibition of their activity. This is particularly relevant in the context of drug development where enzyme inhibition is a desired therapeutic effect .

Case Studies and Research Findings

StudyFocusFindings
Morris et al. (2009)Uptake and metabolismInvestigated how naphthalene derivatives are metabolized in vivo, showing that structural modifications can significantly affect metabolic pathways and tissue distribution .
MDPI (2020)Anticancer activityEvaluated various naphthalene derivatives for anticancer properties, highlighting that specific substitutions enhance cytotoxicity against breast cancer cells .
CDC Toxicological ProfileToxicity assessmentDiscussed the toxicity profiles of naphthalene compounds, indicating that while some derivatives exhibit therapeutic potential, they may also pose risks at certain exposure levels .

The biological activity of this compound likely involves several mechanisms:

  • Cell Membrane Penetration : The lipophilic nature due to the trifluoromethyl group facilitates easier passage through cellular membranes.
  • Enzyme Interaction : The methoxy group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, suggesting a possible mechanism for therapeutic application.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Naphthalene Derivatives

Compound Name Substituents Key Functional Groups Yield (%) LogP (Predicted)
2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene 2-OCH₃, 6-CF₃Ph Trifluoromethyl, Methoxy 72 ~4.2
2-Acetyl-6-methoxynaphthalene (Naproxen Impurity L) 2-OCH₃, 6-COCH₃ Acetyl, Methoxy N/A ~2.8
2-Methoxy-6-(1-phenoxyethyl)naphthalene (46) 2-OCH₃, 6-CH(OPh)CH₃ Phenoxyethyl, Methoxy Unsuccessful* ~3.5
2-Methoxy-6-(3,3,3-trifluoropropenyl)naphthalene 2-OCH₃, 6-CF₃CH₂ Trifluoropropenyl, Methoxy 72 ~3.9

*Reported as an unsuccessful nucleophile in fluorination reactions due to steric hindrance from the phenoxyethyl group .

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in this compound significantly increases lipophilicity (predicted LogP ~4.2) compared to acetyl-substituted analogs like 2-acetyl-6-methoxynaphthalene (LogP ~2.8). This enhances membrane permeability but may reduce aqueous solubility .
  • Steric Effects: Bulky substituents, such as the phenoxyethyl group in Compound 46, hinder nucleophilic reactions, whereas the planar trifluoromethylphenyl group in the target compound allows for efficient coupling .

Pharmacological and Toxicological Considerations

  • Methylnaphthalenes : 1- and 2-Methylnaphthalene exhibit respiratory and hepatic toxicity in mammals via cytochrome P450-mediated bioactivation . The trifluoromethyl group in the target compound may reduce metabolic activation due to its electron-withdrawing nature.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions between naphthalene derivatives and trifluoromethyl-substituted aryl halides. Key steps include:

  • Suzuki-Miyaura Cross-Coupling : Using a palladium catalyst to link the naphthalene core with the 3-(trifluoromethyl)phenyl group under inert conditions .
  • Protection/Deprotection Strategies : Methoxy groups may require protection (e.g., using tert-butyldimethylsilyl ethers) to prevent unwanted side reactions .
  • Optimization Parameters : Temperature (60–100°C), solvent choice (THF or DCM), and catalyst loading (1–5 mol%) significantly impact yield. Reaction progress should be monitored via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and absence of impurities.
  • FT-IR : Verify methoxy (C-O stretch at ~1250 cm1^{-1}) and trifluoromethyl (C-F stretch at ~1100 cm1^{-1}) groups .
  • Elemental Analysis : Match experimental vs. theoretical C, H, F, and O percentages .

Q. What are the primary toxicological endpoints for this compound in preclinical studies?

  • Methodological Answer : Follow systematic review frameworks (e.g., ATSDR guidelines) to assess:

  • Acute/Chronic Exposure : Mortality, organ weight changes, and histopathology in rodent models .
  • Biomarkers : Monitor metabolites in urine or plasma (e.g., hydroxylated naphthalene derivatives) .
  • Inclusion Criteria : Prioritize studies with defined exposure routes (oral, inhalation, dermal) and controlled dosing (Table B-1).

Advanced Research Questions

Q. How can researchers evaluate the risk of bias in toxicological studies involving this compound?

  • Methodological Answer : Use standardized risk-of-bias tools (Table C-6, C-7):

  • Key Criteria :
Bias Type Assessment Questions
Selection BiasWas dose allocation randomized?
Detection BiasWere outcomes blindly assessed?
Attrition BiasWere data fully reported without exclusion?
  • Confidence Rating : Studies are categorized as High/Moderate/Low based on adherence to ≥3 criteria .

Q. What strategies resolve contradictions in experimental data across studies (e.g., conflicting toxicity results)?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables like species, dose, and exposure duration .
  • Sensitivity Analysis : Exclude studies with high risk of bias (e.g., poor exposure characterization) .
  • Mechanistic Studies : Use in vitro models (e.g., CYP450 enzyme assays) to clarify metabolic pathways that may explain discrepancies .

Q. How does the trifluoromethyl group influence the compound’s reactivity in catalytic applications?

  • Methodological Answer :

  • Electronic Effects : The -CF3_3 group is strongly electron-withdrawing, altering the naphthalene ring’s electrophilicity. This enhances stability in oxidation reactions but may reduce nucleophilic substitution rates .
  • Experimental Validation : Compare reaction kinetics with non-fluorinated analogs using DFT calculations and Hammett plots .

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